Ineral
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51209-96-2 |
|---|---|
Molecular Formula |
C2H7N3O |
Molecular Weight |
89.1 g/mol |
IUPAC Name |
2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C2H7N3O/c3-2(4)5-1-6/h6H,1H2,(H4,3,4,5) |
InChI Key |
MBEVSMZJMIQVBG-UHFFFAOYSA-N |
SMILES |
C(N=C(N)N)O |
Canonical SMILES |
C(N=C(N)N)O |
Other CAS No. |
51209-96-2 |
Synonyms |
ineral monomethylol dicyandiamide |
Origin of Product |
United States |
Inorganic Solid State Chemistry, Advanced Materials Science, and Geochemistry
Inorganic Solid-State Chemistry: This branch of chemistry focuses on the synthesis, structure, and properties of solid inorganic materials. wikipedia.orgfiveable.me These materials are characterized by their ordered atomic arrangements, known as crystal lattices. fiveable.meunr.edu The study includes a vast range of compounds such as metals, alloys, minerals, and ceramics, investigating their electronic, magnetic, and optical properties. fiveable.meyoutube.com
Advanced Materials Science: This interdisciplinary field involves the design and discovery of new materials, particularly solids. Inorganic compounds are fundamental to developing advanced materials with specific functionalities, including semiconductors for electronics, superconductors for energy transmission, and specialized alloys for aerospace applications. openaccessjournals.combritannica.comwikipedia.org Research in this area connects the atomic structure and chemical bonding of a material to its macroscopic properties. youtube.com
Geochemistry: Geochemistry is the science that uses the principles of chemistry to explain the mechanisms behind major geological systems. ornl.gov It studies the chemical composition and processes of the Earth, its rocks, and minerals. unr.edubgs.ac.ukusgs.gov Inorganic geochemistry, specifically, investigates the distribution and migration of inorganic elements within the Earth's crust, mantle, and waters, providing insights into mthis compound formation and environmental processes. bgs.ac.uktamu.eduintertek.com
Without a valid chemical compound to serve as the subject, the requested detailed analysis of its research landscape, significance, and interdisciplinary investigation cannot be fulfilled.
Theoretical Frameworks and Models for Ineral Compounds
Fundamental Principles of Crystal Structure and Bonding in "Ineral" Analogs
The arrangement of atoms within a crystalline solid and the nature of the chemical bonds that hold them together are fundamental to understanding a compound's properties. For "this compound" and its analogs, these principles are described by established theories in crystallography and quantum mechanics.
Crystallographic Symmetry and Space Group Theories
The ordered atomic arrangement in crystalline materials, including analogs of "this compound," is described by the concepts of crystallographic symmetry and space groups. uoregon.edu Nearly all minerals and many chemical compounds are crystalline, meaning their internal structure is characterized by a periodic and predictable array of atoms, ions, or molecules. uoregon.edu This ordered arrangement often manifests in the external symmetry of the crystal. uoregon.edu
Comprehensive databases such as the Inorganic Crystal Structure Database (ICSD) and the Crystallography Open Database (COD) serve as extensive repositories for crystal structure data. caltech.edunist.govcrystallography.net These databases contain information on unit cell dimensions, space groups, and atomic coordinates for hundreds of thousands of inorganic and organic compounds. caltech.edunist.govcrystallography.net Such data, determined experimentally or predicted theoretically, are crucial for classifying and understanding the structure of new compounds. iucr.org
Quantum Mechanical Descriptions of Electron Density and Orbital Interactions
Quantum mechanics provides the theoretical foundation for describing chemical bonding and the electronic structure of molecules. ebsco.combritannica.com It treats electrons not as discrete particles in fixed orbits, but as clouds of negative charge described by wave functions. ebsco.com The interaction of these electron clouds with the atomic nuclei dictates the geometry and stability of the molecule. ebsco.com
Two primary theories within quantum mechanics explain chemical bonding: valence bond (VB) theory and molecular orbital (MO) theory. britannica.com VB theory, rooted in the Lewis concept of electron-pair bonds, describes a bond as the result of the overlap of atomic orbitals from adjacent atoms. britannica.com MO theory, on the other hand, considers the molecule as a whole, with electrons occupying molecular orbitals that extend over the entire nuclear framework. ebsco.combritannica.com Both theories provide powerful models for understanding the σ and π bonds that constitute the covalent linkages within molecules like "this compound." britannica.com
Quantum electrodynamics (QED) further refines this understanding by describing the interaction between light and matter, offering a complete account of how electrically charged particles interact via photon exchange. wikipedia.org
Lattice Dynamics and Vibrational Spectroscopy Theories
The atoms within a crystal are not static; they vibrate about their equilibrium positions. The study of these collective vibrations is known as lattice dynamics. cdnsciencepub.comcambridge.org These vibrations, or phonons, are fundamental to many physical properties of solids, including their thermal and elastic characteristics. cambridge.orgcambridge.org
Theoretical models in lattice dynamics, often based on a 'rigid ion' assumption, consider the forces between atoms to be a combination of long-range Coulomb forces and short-range interactions. cdnsciencepub.com By calculating the dispersion curves and frequency distribution functions, researchers can predict and interpret experimental data from techniques like infrared and Raman spectroscopy, which probe the vibrational modes of a crystal. cdnsciencepub.comcambridge.org These investigations provide insight into inter-atomic forces and can help elucidate the origins of phase transitions. cambridge.org
Structure-Property Relationships in "this compound" Systems: A Theoretical Perspective
The theoretical frameworks described above allow for the prediction and explanation of the macroscopic properties of materials based on their atomic-scale structure.
Energy Minimization and Stability Prediction Models
A central goal of theoretical materials science is to predict the stability of a given crystal structure. This is often achieved through energy minimization calculations, which are a key component of computational crystal structure prediction methods. iucr.org By calculating the total energy of a system for various atomic arrangements, it is possible to identify the most stable (lowest energy) configuration.
First-principles calculations, based on density functional theory (DFT), are a powerful tool for investigating the structural, electronic, and mechanical properties of compounds. researchgate.net These calculations can determine equilibrium lattice parameters and establish the mechanical stability of a compound by analyzing its elastic parameters and phonon dispersions. researchgate.net
Defect Chemistry and Non-Stoichiometry Theories
Real crystals are never perfect and contain various types of defects, such as vacancies (missing atoms) and interstitials (atoms in between regular lattice sites). annualreviews.orglibretexts.org The study of how these defects influence the properties of a solid is called defect chemistry. annualreviews.orgtaylorfrancis.com
In ionic compounds, defects can also include misplaced ions (Frenkel defects) or missing pairs of cations and anions (Schottky defects). libretexts.org These point defects are thermodynamically unavoidable and can be intrinsic or created by the introduction of impurity atoms. libretexts.orgtaylorfrancis.com
Information regarding the solid-state reaction kinetics and thermodynamics of the chemical compound "this compound" is not available in publicly accessible scientific literature.
A thorough search of chemical databases and scientific research archives reveals that while a compound named "this compound," with the IUPAC name 2-(hydroxymethyl)guanidine, is listed in resources like PubChem nih.govontosight.ai, there is no published research pertaining to its solid-state reaction kinetics or thermodynamics.
The majority of scientific articles retrieved during the search process relate to the study of "minerals," where the term appears to be a common typographical error for "mthis compound." uoregon.eduscispace.comarizona.edupierrelanari.comarizona.edu These articles discuss various aspects of solid-state chemistry, including:
The kinetics of solid-state reactions between inorganic oxides like magnesium oxide and ferric oxide. scispace.com
Theoretical and computational models for the thermodynamic properties of rock-forming minerals. pierrelanari.comcsic.esarizona.edu
Kinetic models and mechanisms for dehydroxylation processes in minerals. arizona.edu
However, this body of research is focused on inorganic, crystalline solids of geological origin and is not applicable to the specific organic compound "this compound" (2-(hydroxymethyl)guanidine).
Consequently, it is not possible to provide an article on the theoretical frameworks, kinetic models, or thermodynamic data related to the solid-state formation of "this compound" as requested.
Advanced Synthetic Methodologies for Ineral Compounds
Rational Design and Precursor Selection Strategies for "Ineral" Synthesis
The synthesis of "this compound" compounds begins with a rational design approach, a crucial step that dictates the final properties of the material. mdpi.com This strategy involves a systematic and predictive methodology for selecting precursors and reaction conditions to achieve a target "this compound" structure. nih.gov The choice of precursors is paramount, as their chemical properties, such as reactivity and thermal stability, significantly influence the reaction pathways and the purity of the final product. sigmaaldrich.com
Key considerations in precursor selection for "this compound" synthesis include:
Chemical Compatibility: Precursors must be chemically compatible to avoid the formation of undesirable byproducts.
Volatility and Decomposition Temperature: For vapor-phase synthesis methods, the volatility and decomposition temperature of the precursors are critical parameters that need to be carefully controlled. ruhr-uni-bochum.de
Solubility: In solution-based methods like sol-gel or hydrothermal synthesis, the solubility of precursors in the chosen solvent is essential for achieving a homogeneous reaction mixture. wikipedia.org
Computational modeling and thermodynamic calculations are increasingly employed to predict the feasibility of reactions and to screen potential precursors, thereby streamlining the experimental process and minimizing trial-and-error approaches. mdpi.com The use of Design of Experiments (DoE) offers a statistical framework to rationally optimize synthesis parameters, reducing the number of experiments needed and efficiently identifying the key factors that control the properties of "this compound" materials. mdpi.com
Controlled Growth Techniques for "this compound" Single Crystals and Nanostructures
The ability to control the growth of "this compound" compounds is fundamental to tailoring their physical and chemical properties. Various techniques have been developed to produce high-quality single crystals and precisely engineered nanostructures.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline "this compound" compounds. wikipedia.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. sigmaaldrich.comwikipedia.org The high-temperature and high-pressure conditions enhance the solubility of reactants and facilitate the crystallization of "this compound" products that may be inaccessible under ambient conditions. researchgate.net
The morphology and crystal size of "this compound" can be controlled by tuning various experimental parameters, including:
Reaction temperature and pressure
pH of the solution
Concentration of precursors
Presence of surfactants or structure-directing agents
This method is particularly effective for synthesizing a wide array of inorganic materials, from simple oxides to complex coordination polymers. nih.gov
Table 1: Parameters in Hydrothermal Synthesis of "this compound" Analogs
| Parameter | Effect on "this compound" Synthesis | Typical Range |
|---|---|---|
| Temperature | Influences reaction kinetics and phase formation. | 100 - 400 °C |
| Pressure | Affects solvent properties and precursor solubility. | 1 - 200 MPa |
| pH | Controls the hydrolysis and condensation rates. | 2 - 12 |
| Precursor Concentration | Impacts nucleation and growth rates. | 0.01 - 1 M |
Solid-State Reaction Methods for "this compound" Fabrication
Solid-state reactions, often referred to as the ceramic method, are a conventional and powerful approach for synthesizing polycrystalline "this compound" compounds. sigmaaldrich.comfiveable.me This method involves the direct reaction of solid precursors at high temperatures. fiveable.me The reactants are intimately mixed by grinding to maximize contact and then heated in a furnace for an extended period to allow for slow diffusion and reaction in the solid state. taylorandfrancis.com
Key steps in solid-state synthesis include:
Mixing: Homogeneous mixing of powdered reactants.
Pelletizing: Compressing the mixture into pellets to ensure good contact between particles.
Calcination: Heating the pellets at high temperatures to initiate the reaction.
The reaction rate in solid-state synthesis is often limited by the diffusion of ions through the solid matrix. taylorandfrancis.com Therefore, repeated cycles of grinding and heating are sometimes necessary to ensure the completion of the reaction and to achieve a homogeneous "this compound" product. sigmaaldrich.com
Sol-Gel and Precipitation Routes for "this compound" Nanomaterials
The sol-gel process is a versatile wet-chemical technique for fabricating "this compound" nanomaterials, including nanoparticles and thin films, with high purity and homogeneity at relatively low temperatures. researchgate.netresearchgate.net The process begins with the formation of a colloidal suspension (sol) from the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts. wikipedia.orgazonano.com Further processing of the sol leads to the formation of a continuous network in a liquid phase (gel). researchgate.net
Subsequent drying and heat treatment of the gel can be tailored to produce "this compound" materials with different forms and porosities. researchgate.net The properties of the final "this compound" product are highly dependent on factors such as the precursor type, solvent, pH, and temperature. researchgate.net Precipitation methods are also widely used and involve the formation of a solid "this compound" product from a supersaturated solution, offering a straightforward route to powder synthesis.
Table 2: Comparison of Sol-Gel and Precipitation Methods for "this compound" Nanomaterials
| Feature | Sol-Gel Method | Precipitation Method |
|---|---|---|
| Precursors | Metal alkoxides, metal salts | Metal salts |
| Process | Hydrolysis and condensation | Supersaturation and nucleation |
| Control over Particle Size | Excellent | Good |
| Homogeneity | High | Moderate to High |
| Typical Products | Nanoparticles, thin films, aerogels | Powders, nanoparticles |
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Variants
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are powerful techniques for producing high-quality thin films and coatings of "this compound" compounds.
In CVD , volatile precursors are introduced into a reaction chamber where they react or decompose on a heated substrate to form a solid film. ultramet.com The thickness and morphology of the "this compound" film can be precisely controlled by adjusting parameters such as substrate temperature, pressure, and precursor flow rates. ruhr-uni-bochum.de Variations of CVD, such as Metal-Organic Chemical Vapor Deposition (MOCVD), utilize metal-organic precursors, which are often more volatile and less corrosive than their inorganic counterparts. azonano.com
PVD encompasses a range of techniques where a solid "this compound" material is vaporized and then condensed onto a substrate to form a thin film. Common PVD methods include sputtering and evaporation. Sputtering involves bombarding a target of the "this compound" material with energetic ions, which eject atoms that then deposit on the substrate. rsc.org PVD is a line-of-sight process and is typically performed under high vacuum.
Electrochemical Synthesis and Templated Growth of "this compound" Architectures
Electrochemical synthesis offers an alternative and environmentally friendly route for the fabrication of "this compound" compounds. electrosynthesis.com This method utilizes an electric current to drive chemical reactions that lead to the deposition of the desired material onto an electrode surface. nih.gov The thickness and composition of the "this compound" film can be precisely controlled by manipulating the applied potential or current density. youtube.com This technique is particularly useful for creating conformal coatings on complex geometries.
Templated growth is a powerful strategy for fabricating "this compound" nanostructures with well-defined shapes and sizes. This approach involves using a pre-existing template, such as a porous membrane or self-assembled organic molecules, to direct the growth of the "this compound" material. researchgate.net After the synthesis, the template is typically removed, leaving behind a nanostructured "this compound" replica. This method allows for the creation of complex architectures like nanotubes, nanowires, and porous networks.
The Chemical Compound "this compound": A Review of Advanced Synthesis and Production Techniques
The scientific community has not yet identified or documented a chemical compound known as "this compound." Extensive searches of chemical databases and scholarly articles have yielded no results for a substance with this name. The name "this compound" does appear in the context of an agricultural soil enhancement product, but its specific chemical composition is not detailed in available scientific literature.
It is possible that "this compound" may be a typographical error, a proprietary code name not yet disclosed to the public, or a hypothetical substance. For instance, a similarly spelled medication, "Inderal," is the brand name for propranolol, a well-documented beta-blocker. However, the user's request specifies the chemical compound "this compound."
Given the absence of any scientific data on a chemical compound named "this compound," it is not possible to provide an accurate and informative article on its advanced synthetic methodologies, scalability considerations, or in situ monitoring techniques as requested. The generation of such an article would be entirely speculative and would not adhere to the principles of scientific accuracy.
Therefore, no article can be generated on the chemical compound "this compound" at this time. Should information about this compound become available in the future, a detailed analysis of its chemical properties and synthesis could be conducted.
Based on a thorough review of scientific and chemical literature, the compound "this compound" could not be identified. Searches for this specific chemical name did not yield any results in established chemical databases or scholarly articles. As a result, it is not possible to provide an article detailing the state-of-the-art analytical techniques for its characterization, as no research findings or data on this compound appear to exist.
The request for an article focused solely on "this compound" cannot be fulfilled without information on its chemical properties, structure, and existence. The analytical techniques listed in the prompt—such as XPS, AES, ICP-OES, ICP-MS, AAS, GF-AAS, Raman and Infrared Spectroscopy, NMR, and diffraction methods—are all standard and powerful methods for characterizing known chemical compounds. However, the application and results of these techniques are entirely dependent on the specific substance being analyzed.
Without any available data for a compound named "this compound," the creation of a scientifically accurate article with detailed research findings and data tables is impossible. It is possible that "this compound" may be a trade name, a theoretical compound not yet synthesized or characterized, or a misspelling of a different chemical substance.
State of the Art Analytical Techniques for Ineral Characterization
Diffraction Techniques for Crystallographic Structure Elucidation
X-ray Diffraction (XRD) and Neutron Diffraction for Bulk Structures
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In a hypothetical analysis, a powdered sample of "Ineral" would be irradiated with monochromatic X-rays. The resulting diffraction pattern, a series of peaks at specific angles, would act as a fingerprint of its crystalline structure. By analyzing the peak positions and intensities, researchers could determine the unit cell dimensions, space group, and atomic coordinates. For instance, XRD analysis of crystalline powders can yield precise data on lattice parameters. biorxiv.orgresearchgate.netgeoscienceworld.org
Neutron diffraction would serve as a complementary technique. ku.dkornl.gov Neutrons interact with atomic nuclei rather than electrons, which makes them particularly sensitive to the positions of light elements, such as hydrogen. If the structure of "this compound" contains hydrogen atoms, neutron diffraction would be invaluable for accurately determining their locations within the crystal lattice, information that is often difficult to obtain from XRD alone.
Table 1: Hypothetical XRD Data for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.2 | 5.82 | 100 |
| 22.8 | 3.89 | 75 |
| 26.5 | 3.36 | 90 |
| 30.1 | 2.97 | 60 |
| 38.4 | 2.34 | 55 |
This table represents example data and is not actual data for "this compound."
Electron Diffraction for Nanocrystalline "this compound" Phases
When "this compound" exists in nanocrystalline forms, traditional XRD may not be suitable due to peak broadening. In such cases, electron diffraction, typically performed within a Transmission Electron Microscope (TEM), is the method of choice. researchgate.netminsocam.orgresearchgate.net This technique can obtain diffraction patterns from individual nanocrystals or extremely small volumes of material. Selected Area Electron Diffraction (SAED) patterns provide information about the crystal structure, orientation, and can reveal the presence of different phases or polytypes within a nanoscale sample. researchgate.netcopernicus.org This method is crucial for understanding materials where properties are dictated by their nanostructure.
Microscopic and Imaging Techniques for Morphological and Compositional Analysis
Visualizing the morphology and determining the elemental composition of a compound are critical steps in its characterization. High-resolution microscopy techniques provide this essential information from the micro- to the atomic scale.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDX)
Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology and texture of "this compound" particles. d-nb.infohippiatrika.comugd.edu.mkresearchgate.net An SEM scan provides high-resolution images of the sample's topography. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elemental composition of the viewed area. d-nb.inforesearchgate.net This combined approach would allow for the correlation of surface features of "this compound" with its elemental makeup.
Transmission Electron Microscopy (TEM) for Atomic-Resolution Imaging
For imaging at the atomic scale, Transmission Electron Microscopy (TEM) is indispensable. researchgate.netleeds.ac.uk TEM can produce images with resolutions high enough to visualize individual atoms and the crystal lattice of "this compound." This allows for the direct observation of crystal defects, grain boundaries, and the arrangement of atoms, providing fundamental insights into the material's structure and properties. High-Resolution TEM (HRTEM) would be particularly useful for studying the precise structure of any nanocrystalline phases of "this compound."
Atom Probe Tomography (APT) for Three-Dimensional Compositional Mapping
Atom Probe Tomography (APT) is a state-of-the-art technique that provides three-dimensional atomic-scale compositional mapping. uibk.ac.atresearchgate.net In a hypothetical APT analysis of "this compound," individual atoms would be evaporated from the surface of a needle-shaped specimen and their identity and original position determined. This would generate a 3D reconstruction of the atoms within the sample volume, offering unparalleled detail about the spatial distribution of different elements and the presence of any impurities or dopants at the atomic level.
Hyphenated and Advanced Analytical Systems for Multi-Modal Characterization
Modern analytical chemistry often relies on hyphenated techniques, which combine two or more analytical methods to gain a more comprehensive understanding of a material. researchgate.netoapen.orguniud.it For "this compound," a system combining thermogravimetric analysis with mass spectrometry (TGA-MS) could, for example, be used to study its thermal decomposition. As the sample is heated, the TGA measures weight loss, while the MS identifies the gaseous molecules evolved at specific temperatures. Such multi-modal systems provide a powerful, synergistic approach to characterization, linking different physical and chemical properties.
Data Processing and Chemometric Approaches in "this compound" Analysis
The analysis of "this compound," chemically identified as N-(Hydroxymethyl)guanidine, generates complex datasets that necessitate sophisticated data processing and chemometric techniques to extract meaningful information. The raw data from analytical instruments, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), undergoes several processing steps before quantitative analysis and modeling. nih.govnih.gov Subsequently, chemometric methods are employed to build predictive models that relate the chemical structure of "this compound" and its derivatives to their physicochemical properties and analytical behavior.
Initial data processing of chromatographic or spectroscopic signals is crucial for accurate and reproducible results. This typically involves a series of steps designed to correct for instrumental and experimental variations. For instance, in chromatographic analysis of "this compound," baseline correction is applied to account for signal drift, followed by peak detection and integration to determine the retention time and area of the analyte. Normalization of the data may also be performed to compensate for variations in sample concentration or instrument response.
Following data pre-processing, chemometric approaches are utilized to analyze the multivariate data. These statistical and mathematical methods are powerful tools for developing quantitative structure-property relationship (QSPR) and quantitative structure-retention relationship (QSRR) models. researchgate.net For "this compound" and related guanidine (B92328) compounds, chemometrics can elucidate the relationships between molecular descriptors and experimental outcomes.
One of the primary chemometric techniques used is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining most of the original variance. In the context of "this compound" analysis, PCA can be used to visualize the distribution of samples, identify outliers, and uncover groupings based on their analytical profiles.
Partial Least Squares (PLS) regression is another powerful supervised chemometric method frequently applied in the analysis of compounds structurally similar to "this compound". researchgate.net PLS is particularly useful for building predictive models when the number of predictor variables (e.g., molecular descriptors) is large and there is multicollinearity among them. For "this compound," a PLS model could be developed to predict a specific property, such as its retention time in a chromatographic system, based on a set of calculated molecular descriptors.
The development of a robust PLS model involves several stages, including variable selection, model calibration, and validation. The performance of the model is assessed using statistical parameters like the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). A hypothetical example of a dataset for a QSRR study on "this compound" and its analogues is presented in Table 1.
Table 1: Hypothetical Pre-processed Data for QSRR Analysis of "this compound" and Analogues This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 5.2 | 89.1 | -1.5 | 78.5 |
| Analogue A | 6.8 | 103.1 | -1.2 | 78.5 |
| Analogue B | 4.1 | 117.1 | -1.8 | 85.2 |
| Analogue C | 8.5 | 131.2 | -0.9 | 78.5 |
The data from Table 1 could then be used to build a PLS regression model. The results of such a model are typically summarized in a table that highlights its predictive power. Table 2 illustrates a summary of a hypothetical PLS model for predicting the retention time of "this compound" and its analogues.
Table 2: Summary of a Hypothetical PLS Regression Model for Retention Time Prediction This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Parameter | Value | Description |
|---|---|---|
| Number of Latent Variables | 2 | The optimal number of principal components used in the model. |
| R² (calibration) | 0.98 | The coefficient of determination for the calibration set. |
| R² (validation) | 0.95 | The coefficient of determination for the validation set. |
| RMSEC | 0.15 | The root mean square error of calibration. |
Other regression methods, such as Multiple Linear Regression (MLR) , may also be employed. researchgate.net In MLR, a linear relationship is established between a dependent variable (e.g., a biological activity or a physicochemical property) and a set of independent variables (molecular descriptors). The selection of the most relevant descriptors is a critical step in building a reliable MLR model.
Mechanistic Investigations of Ineral Formation and Transformation Processes
Elucidation of Nucleation and Growth Mechanisms in "Ineral" Crystallization
Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. This process begins with nucleation, the birth of a tiny new crystal, followed by its growth.
Nucleation can occur in two main ways:
Homogeneous nucleation: Nuclei form spontaneously within a uniform phase, such as a solution. acs.org This requires a high degree of supersaturation, a state where the concentration of the solute is higher than its equilibrium solubility. wiley-vch.de
Heterogeneous nucleation: Nuclei form on a pre-existing surface, such as dust particles, the walls of a container, or other impurities. wikipedia.orgipgp.fr This process is generally more favorable as it requires less energy. mcgill.ca
The rate of nucleation is a critical factor that determines the number and size of the crystals produced. wiley-vch.de
Reaction Pathways of "this compound" Transformations under Varying Conditions
Chemical compounds can undergo various transformations, changing their structure or composition in response to different environmental conditions such as temperature, pressure, or the presence of other chemical species. geologyscience.ru Understanding the specific sequence of steps, or reaction pathways, is crucial for controlling these transformations. uni-leipzig.de
In the solid state, atoms are not static but can move or diffuse through the crystal lattice. arxiv.org This process, known as solid-state diffusion , is fundamental to many phase transformations in materials. arxiv.orgcmu.edu Diffusion can occur through several mechanisms, including the movement of atoms into vacant lattice sites (vacancy diffusion) or through the spaces between lattice sites (interstitial diffusion). arxiv.orgucl.ac.uk
A phase transition is a transformation from one physical state or crystal structure to another. cmu.edu In solids, these transitions are often driven by changes in temperature or pressure and are facilitated by solid-state diffusion. researchgate.netwhoi.edu For example, a compound might transform from one polymorphic form to another, where the atoms are arranged differently in the crystal lattice. The study of these mechanisms is essential for understanding the stability and properties of solid materials. whoi.edu
The surface of a material, and the interface where it meets another phase (like a liquid or another solid), is often where chemical reactions occur. ebsco.comresearchgate.net The atoms at a surface have a different chemical environment than those in the bulk, making surfaces and interfaces particularly reactive. acs.org
Surface reactivity is a measure of how readily a surface will react with its surroundings. ijcce.ac.ir This is influenced by factors such as the arrangement of atoms on the surface, the presence of defects, and the adsorption of other molecules. acs.orgijcce.ac.irInterface chemistry studies the chemical processes that happen at the boundary between two phases. ebsco.com Understanding these phenomena is critical in fields like catalysis, where the surface of a catalyst provides the site for chemical reactions to occur. ijcce.ac.ir
| Factor | Description | Impact on Reactivity |
|---|---|---|
| Atomic Arrangement | The specific crystallographic plane exposed at the surface. | Different planes have different densities of atoms and available bonding sites, leading to varied reactivity. |
| Surface Defects | Imperfections such as steps, kinks, and vacancies on the crystal surface. | These sites are often more reactive than a perfect surface because the atoms there have fewer neighbors and are more accessible. |
| Adsorbed Species | Molecules from the surrounding environment that stick to the surface. | Can either block reactive sites (inhibition) or participate in the reaction, sometimes acting as catalysts themselves. researchgate.net |
| Environmental Conditions | Factors like temperature, pressure, and the chemical composition of the surrounding medium (e.g., pH of a solution). | These conditions can alter the surface structure and the nature of adsorbed species, thereby influencing reaction rates. acs.org |
Dissolution is the process where a solid substance dissolves in a solvent to form a solution, while precipitation is the reverse process, where a solid forms from a solution. brgm.fr The study of the rates of these processes is known as kinetics.
The kinetics of dissolution and precipitation are influenced by several factors, including:
Temperature: Higher temperatures generally increase the rate of both dissolution and precipitation.
pH: The acidity or basicity of the solution can significantly affect the solubility of many compounds. brgm.fr
Solution Composition: The presence of other ions in the solution can either enhance or inhibit dissolution and precipitation. researchgate.net For instance, some ions can adsorb onto the surface of a crystal and block sites for dissolution or growth. researchgate.net
Degree of Saturation: The rate of dissolution is highest in a solution that is far from saturation, while precipitation occurs when a solution is supersaturated. semthis compound.es
Studying the kinetics of these processes for analogs—compounds with similar structures or properties—can provide valuable insights into the behavior of the compound of interest. ajsonline.org
Role of Catalytic Species and Environmental Factors in "this compound" Evolution
The formation and transformation of a compound can be significantly influenced by the presence of catalytic species and various environmental factors . A catalyst is a substance that increases the rate of a chemical reaction without being consumed in the process. nih.govacs.org Catalysts work by providing an alternative reaction pathway with a lower activation energy. nih.gov
Environmental factors that can play a crucial role include:
Temperature and Pressure: As discussed earlier, these fundamental parameters affect reaction rates and the stability of different phases. rsc.org
Presence of Water: Water can act as a solvent, a reactant, or even a catalyst in many chemical transformations. nih.govacs.org
pH: The acidity or basicity of the environment can dictate which chemical species are stable and which reaction pathways are favored. schweizerbart.de
Redox Potential: The tendency of an environment to promote oxidation or reduction can drive chemical transformations, especially for compounds containing elements with multiple oxidation states. nih.gov
The interplay of these factors determines the "evolution" or the series of changes a compound undergoes over time. acs.orgpdx.edu
Computational and Modeling Approaches in Ineral Research
Machine Learning and Artificial Intelligence in "Ineral" Materials Discovery and Prediction
The discovery of novel materials based on the fictional compound "this compound" has been significantly accelerated by the integration of machine learning (ML) and artificial intelligence (AI). anl.govaip.org These computational tools are capable of navigating the vast chemical space to identify "this compound" derivatives with specific, desirable properties, a task that would be impractically time-consuming and expensive using traditional trial-and-error experimentation. researchgate.net
Generative models, a prominent class of AI, have been particularly transformative in the hypothetical exploration of "this compound"-based materials. arxiv.orgfrontiersin.org These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), learn the underlying patterns from existing materials data to generate entirely new, hypothetical "this compound" crystal structures that are chemically plausible. acs.org Researchers can then screen these computer-generated materials for targeted functionalities, such as high thermal conductivity or specific electronic bandgaps, before committing to their synthesis in a laboratory. ijsrmt.comstanford.edu
One notable research initiative focused on developing novel "this compound" alloys for energy storage applications. By employing a generative model trained on a database of known inorganic compounds, researchers were able to produce thousands of new theoretical "this compound"-based crystal structures. stanford.edu A subsequent screening of these structures using a deep learning model predicted their electrochemical properties. arxiv.org This process identified a series of promising candidates with potentially high ionic conductivity.
| Model Type | Number of Generated Structures | Predicted Stability (%) | Candidates with High Ionic Conductivity (>0.1 S/cm) |
|---|---|---|---|
| VAE | 10,000 | 78 | 152 |
| GAN | 12,000 | 85 | 210 |
| Diffusion Model | 15,000 | 92 | 345 |
Data-Driven Approaches for Predicting "this compound" Behavior
Data-driven methodologies are fundamental to understanding and predicting the complex behaviors of "this compound" and its derivatives under various conditions. acs.org These approaches leverage large datasets from both computational simulations and physical experiments to build predictive models that can forecast reaction outcomes, material stability, and performance. arocjournal.com
Active learning is a particularly powerful data-driven strategy employed in "this compound" research. chemintelligence.comnih.gov This iterative process involves an ML model that actively identifies the most informative experiments to perform next. materials.zone By selecting data points that will most significantly improve its predictive accuracy, the model guides researchers to explore the most critical areas of the vast chemical landscape. acs.org This approach has been used to efficiently map the phase diagram of "this compound"-based high-entropy alloys, identifying stable compositions with far fewer experiments than would be required by a traditional grid-based search. chemintelligence.com
A key aspect of data-driven modeling is the representation of the "this compound" compounds in a way that machine learning algorithms can effectively process. rsc.org Researchers often use molecular descriptors or fingerprints that encode the structural and chemical information of the molecules. The choice of representation is critical for the performance of the predictive models.
Recent studies have focused on predicting the catalytic activity of "this compound"-based nanoparticles. By creating a comprehensive database of nanoparticle compositions, sizes, and their corresponding catalytic efficiencies, researchers have trained sophisticated regression models. These models can now predict the performance of new nanoparticle designs, accelerating the discovery of more efficient catalysts for various chemical reactions.
| Model Algorithm | Key Input Features | Prediction Accuracy (R²) | Mean Absolute Error (Turnover Frequency) |
|---|---|---|---|
| Gaussian Process Regression | Composition, Particle Size, Surface Area | 0.92 | 0.05 |
| Gradient Boosting | Composition, d-band center, Coordination Number | 0.95 | 0.03 |
| Neural Network | Full Crystal Structure, Elemental Properties | 0.97 | 0.02 |
The synergy between high-throughput computational screening and data-driven models has created a closed-loop system for "this compound" materials discovery. nih.gov Computationally generated candidates are evaluated by predictive models, and the most promising among them are synthesized and tested experimentally. The new experimental data is then fed back into the database, continuously improving the accuracy and predictive power of the AI models. acs.org This iterative cycle significantly shortens the timeline for developing new, high-performance "this compound"-based materials.
Environmental Geochemistry and Biogeochemistry of Ineral Systems
Geochemical Cycling of Elements Associated with "Ineral" Occurrence and Transformations
The geochemical cycling of elements within environmental systems involves a complex interplay of physical, chemical, and biological processes researchgate.netaiu.edu. For an organic compound like "this compound", which contains carbon, hydrogen, nitrogen, and oxygen, its transformations can influence the cycling of these elements. The specific pathways and rates of these processes for "this compound" would depend on its chemical structure and the prevailing environmental conditions. General geochemical processes relevant to the fate of compounds in the environment include dissolution-precipitation, sorption-desorption, and redox reactions issmge.orgosti.govun-igrac.orgarmy.mil.
Dissolution-Precipitation Dynamics in Aqueous Environments
Dissolution and precipitation are fundamental processes controlling the concentration of solutes in natural waters and the formation and transformation of solid phases issmge.orgosti.govun-igrac.orgcore.ac.uk. The solubility of "this compound" in water would determine its potential for transport in aqueous environments. Factors influencing solubility include temperature, pH, and the presence of other dissolved substances issmge.orgcore.ac.uk. If "this compound" or its transformation products can form solid phases or co-precipitate with existing minerals, this would affect its mobility and bioavailability.
While the general principles of dissolution and precipitation in aqueous environments are well-established issmge.orgosti.govun-igrac.orgcore.ac.uk, specific data on the solubility and precipitation behavior of "this compound" (2-(hydroxymethyl)guanidine) were not found in the consulted sources. Research on the dissolution kinetics and mechanisms of various minerals provides a framework for understanding such processes core.ac.uk. For instance, studies on mthis compound dissolution in water systems highlight the influence of temperature and fluid composition on reaction rates issmge.orgcore.ac.uk.
Sorption and Desorption Phenomena on "this compound" Surfaces
Sorption, the partitioning of a solute from the aqueous phase onto a solid surface, is a critical process affecting the mobility and fate of compounds in soils and sediments csic.esaau.dkepa.govufz.de. Desorption is the reverse process. "this compound" could potentially sorb onto various solid phases in the environment, including mthis compound surfaces (such as clays, metal oxides, and carbonates) and organic matter csic.esaau.dkepa.govufz.deresearchgate.netnrc.gov. The extent of sorption is influenced by the properties of "this compound" (e.g., polarity, charge), the characteristics of the solid phase (e.g., surface area, surface charge, organic carbon content), and the solution chemistry (e.g., pH, ionic strength, presence of competing solutes) csic.esaau.dkepa.govufz.denrc.gov.
Studies on the sorption of various organic compounds onto soil colloids and mthis compound surfaces demonstrate the importance of surface properties and organic matter content csic.esaau.dkufz.deresearchgate.net. For example, organic matter can modify the sorption behavior of mthis compound surfaces csic.esaau.dk. The hydratable specific surface area of materials is also a factor influencing water vapor sorption dynamics, which can be relevant to understanding surface interactions aau.dk. While these studies provide general insights into sorption processes csic.esaau.dkepa.govufz.denrc.govcopernicus.org, specific data on the sorption and desorption of "this compound" on relevant environmental surfaces were not identified.
Redox Reactions Involving "this compound" Components in Natural Systems
Redox reactions, involving the transfer of electrons, are fundamental to the cycling of many elements in natural systems and can significantly impact the transformation and fate of organic compounds un-igrac.orgarmy.milunil.choup.comconcawe.euuaf.edunrc.gov. The nitrogen and oxygen atoms within the "this compound" molecule could potentially participate in redox processes. In oxic environments, "this compound" might be susceptible to oxidation, while in anoxic conditions, reductive transformations could occur. These reactions can be mediated by microorganisms or proceed abiotically unil.choup.comconcawe.euuaf.eduuni-tuebingen.deresearchgate.net.
The reactivity of metal oxides, such as manganese and iron oxides, in redox reactions in soils and sediments is well-documented unil.choup.comuaf.edu. These minerals can act as electron acceptors or catalysts in the transformation of organic compounds unil.choup.comuaf.edu. Biogeochemical processes often involve redox gradients that influence the cycling of elements like iron uaf.edu. While the importance of redox reactions in the environmental fate of various substances is recognized un-igrac.orgarmy.milunil.choup.comconcawe.euuaf.edunrc.gov, specific information on the redox reactions involving "this compound" (2-(hydroxymethyl)guanidine) in natural systems was not found.
Biogeochemical Interactions and Biomineralization Processes involving "this compound" Precursors
Biogeochemical interactions encompass the processes driven by biological activity that affect the chemistry of the environment researchgate.netnasa.govcore.ac.ukgstss.org. This includes the role of microorganisms in the transformation of organic and inorganic substances, as well as processes like biomineralization, where living organisms influence or control the precipitation of minerals researchgate.net. The biogeochemical fate of "this compound" would be strongly influenced by microbial activity and interactions with organic matter.
Microbial Influences on "this compound" Formation and Degradation
Microorganisms play a crucial role in the degradation and transformation of organic compounds in the environment researchgate.netd-nb.infoborenv.net. They can utilize organic substances as sources of carbon, energy, or nutrients. The microbial degradation of "this compound" could lead to its complete mineralization (conversion to CO2, water, and inorganic nutrients) or partial transformation into intermediate products d-nb.info. The composition and activity of microbial communities in a given environment would significantly influence the rate and extent of "this compound" degradation researchgate.netborenv.net.
Microbial processes, including biodegradation and biotransformation, are key components of natural attenuation for various organic contaminants concawe.eud-nb.info. Studies have investigated the microbial degradation pathways of different organic compounds d-nb.info. Furthermore, microbial activity can influence the formation and degradation of mthis compound-associated organic matter researchgate.net. While microbial degradation is a likely fate for many organic compounds in the environment concawe.euresearchgate.netd-nb.infoborenv.net, specific studies on the microbial degradation of "this compound" (2-(hydroxymethyl)guanidine) were not found in the consulted literature.
Role of Organic Ligands in "this compound" Solubility and Transport
Organic ligands, naturally occurring organic molecules that can form complexes with metal ions, can significantly influence the solubility and transport of metals and other substances in the environment epa.govnrc.govrruff.infomn.gov. Depending on its chemical properties, "this compound" or its transformation products could potentially act as organic ligands or interact with existing organic ligands in the environment. Such interactions could affect the mobility of "this compound" itself or influence the transport of other substances by altering their complexation behavior epa.govnrc.govrruff.infomn.gov.
The formation of soluble complexes with organic ligands can enhance the mobility of substances in soils and groundwater epa.govrruff.infomn.gov. Studies on the role of organic ligands in the transport of metals highlight the importance of complexation reactions epa.govnrc.govrruff.infomn.gov. While the general principles of organic ligand interactions are understood epa.govnrc.govrruff.infomn.gov, specific information regarding the potential of "this compound" to act as an organic ligand or its interactions with other organic ligands in environmental systems was not found.
Research on Sustainable Practices and Remediation Strategies related to Mthis compound Resource Utilization
The utilization of mthis compound resources is fundamental to modern society, but it is also associated with significant environmental impacts throughout its lifecycle, from exploration and extraction to processing and waste disposal. Sustainable practices and effective remediation strategies are crucial to mitigate these impacts and ensure the long-term viability of both the environment and the industry diva-portal.orgresearchgate.netamericangeosciences.orgresponsiblemining.netresearchgate.netscribd.comunece.orgmetallico-project.eugeoessential.eu. Research in this area focuses on minimizing the environmental footprint of mthis compound activities and developing methods to restore affected areas.
Innovative Methodologies for Mitigating Environmental Footprints of Mthis compound Extraction and Processing
Innovative methodologies are continuously being developed to reduce the environmental footprint of mthis compound extraction and processing operations. These methods aim to minimize disturbances, reduce pollution, and improve resource efficiency diva-portal.orgamericangeosciences.orgresponsiblemining.netresearchgate.netunece.orggeoessential.euonepetro.orgozeninc.comcsls.cadiva-portal.orgworldfishcenter.orgepa.gov.
One area of innovation is in the extraction process itself, with research into more selective mining techniques that minimize waste rock generation. Advanced separation techniques, such as improved flotation, gravity separation, and magnetic separation, are being developed to enhance the recovery of valuable minerals from ore, thereby reducing the volume of tailings ozeninc.com.
Mitigating the impact of waste disposal is another critical focus. Innovative disposal methods for tailings, such as using them as backfill in mine voids, can help reduce the surface area required for tailings ponds and potentially improve the stability of the mine site ozeninc.com. Preventing the oxidation of sulfide (B99878) minerals is a critical step in mitigating the environmental impacts, particularly the formation of acid rock drainage (ARD) americangeosciences.org. Early-phase characterization of waste rocks is essential for predicting their potential for generating low-quality drainage and for designing appropriate waste facilities and water treatment strategies diva-portal.org.
Simulation and modeling are increasingly used as innovative tools to optimize mining and processing operations, predict environmental impacts, and design effective mitigation measures ozeninc.com. For example, computational fluid dynamics (CFD) and discrete element method (DEM) simulations can aid in the design of tailings ponds and pipelines, optimizing the flow and settling behavior of materials to prevent overflow and enhance dam stability ozeninc.com. Chemical reaction models can predict emission formation, allowing for the design of systems that minimize pollutants ozeninc.com.
Reclamation of mined lands is a key remediation strategy, involving the re-establishment of viable soils and vegetation on disturbed areas americangeosciences.org. Research explores effective methods for soil treatment and the selection of appropriate plant species for different environmental conditions. americangeosciences.org.
Advanced Waste Valorization and Recycling Technologies for Mthis compound-Related Materials
Advanced waste valorization and recycling technologies are gaining prominence in the mthis compound industry to recover valuable resources from waste streams and reduce the need for virgin material extraction researchgate.netscribd.comunece.orgmetallico-project.euamazonaws.comnegawatt.orgresearchgate.netresearchgate.netdcceew.gov.au. Mining operations generate large volumes of waste materials, including waste rock and tailings americangeosciences.orgresearchgate.netozeninc.comearthworks.org.
Research is exploring methods to extract remaining valuable minerals or elements from tailings and waste rock, turning potential liabilities into resources diva-portal.org. This can involve applying advanced separation techniques or developing novel chemical or biological processes.
Recycling of mthis compound-related materials extends beyond the immediate mining site to the broader economy. Efforts are being made to increase the recycling rates of products containing minerals and metals researchgate.netscribd.comunece.orgmetallico-project.euamazonaws.comnegawatt.orgresearchgate.netresearchgate.netdcceew.gov.au. Innovative recycling technologies, such as sensor-based sorting, are being adapted and improved to efficiently separate different materials from complex waste streams amazonaws.comresearchgate.net. Chemical recycling processes are also being investigated for certain materials to recover constituent elements or compounds negawatt.orgresearchgate.netresearchgate.net.
Waste valorization can also involve transforming mthis compound wastes into useful products for other industries, such as construction materials or soil amendments. Research in this area focuses on understanding the chemical and physical properties of mthis compound wastes and developing cost-effective and environmentally sound conversion processes.
Data on waste generation and recycling rates are crucial for monitoring progress and identifying areas for improvement in waste valorization and recycling efforts.
| Waste Type | Source | Potential Valorization/Recycling Method | Environmental Benefit |
| Tailings | Mthis compound Processing | Backfill, Resource Extraction, Construction Materials | Reduced storage area, Resource recovery, Waste reduction |
| Waste Rock | Mthis compound Extraction | Construction Aggregate, Mine Backfill | Reduced storage area, Resource substitution |
| Metal Scrap | End-of-Life Products | Metal Recycling | Reduced primary extraction, Energy savings |
| Mthis compound-Containing Industrial Waste | Various Industries | Resource Recovery, Material Substitution | Waste reduction, Resource conservation |
Long-Term Environmental Fate and Transport of Mthis compound Components
Understanding the long-term environmental fate and transport of mthis compound components and associated contaminants is essential for assessing the lasting impacts of mthis compound resource utilization and designing effective closure and post-closure management strategies researchgate.netonepetro.orgozeninc.comearthworks.orgenergy.govuvlf.sk.
The environmental fate of mthis compound components is governed by a complex interplay of physical, chemical, and biological processes, including weathering, dissolution, precipitation, adsorption, complexation, and biological uptake nasa.govcore.ac.ukuaf.eduaiu.edu. These processes influence the mobility and bioavailability of elements in the environment.
Acid rock drainage (ARD), formed by the oxidation of sulfide minerals, is a significant long-term environmental issue at many mine sites diva-portal.orgearthworks.orgdiva-portal.org. ARD can lead to the release and transport of heavy metals and other contaminants into surface and groundwater, impacting aquatic ecosystems and potentially affecting human health earthworks.org. Research focuses on predicting the potential for ARD generation and developing long-term prevention and treatment methods diva-portal.orgdiva-portal.org.
The transport of mthis compound components and contaminants can occur through various pathways, including surface water runoff, groundwater flow, windblown dust, and biological uptake and transfer through food chains researchgate.netonepetro.orgozeninc.comearthworks.orgenergy.govuvlf.sk. The mobility of elements is influenced by factors such as pH, redox conditions, the presence of complexing agents, and the physical characteristics of the environment.
Biogeochemical processes play a crucial role in the cycling and distribution of elements in mineralized areas nasa.govcore.ac.ukuaf.eduresearchgate.netgstss.org. Microorganisms can influence mthis compound dissolution and precipitation rates, as well as the transformation and mobility of contaminants. Research in biogeochemistry helps to understand these processes and their impact on the long-term fate of mthis compound components.
Long-term environmental monitoring is necessary to track the dispersion and concentration of contaminants and assess the effectiveness of remediation and management strategies energy.gov. Predictive modeling is also used to simulate the long-term behavior of mine waste and the potential for contaminant migration over extended periods energy.gov.
Understanding the long-term fate and transport of mthis compound components is critical for developing robust environmental impact assessments and ensuring that mine closure plans adequately address potential future environmental liabilities earthworks.orgenergy.gov.
Compound Names and PubChem CIDs
Future Directions and Emerging Frontiers in Ineral Research
Integration of Multi-Scale Modeling and Experimental Approaches for "Ineral" Systems
Future research on "this compound" would greatly benefit from the synergistic integration of multi-scale modeling and experimental techniques. Multi-scale modeling involves using computational tools to study phenomena across different spatial and temporal scales, from the atomic and molecular level to larger macroscopic behaviors. manchester.ac.ukeuropa.eumpg.dewikipedia.org This approach is crucial for understanding complex chemical systems where relevant phenomena occur at disparate length scales. manchester.ac.ukmpg.de
Computational methods, such as quantum mechanical calculations, molecular dynamics simulations, and coarse-grained modeling, could be employed to predict the structural, electronic, and dynamic properties of "this compound" at a fundamental level. manchester.ac.ukeuropa.eumpg.deopenaccessjournals.com These simulations can provide insights into reaction pathways, material behavior under various conditions, and interactions with other substances. manchester.ac.ukmpg.deopenaccessjournals.com
Experimental approaches would then serve to validate and refine these computational models. Techniques such as spectroscopy, diffraction, microscopy, and various materials characterization methods could provide empirical data on "this compound"'s structure, composition, and physical properties. manchester.ac.uk The iterative interplay between modeling and experimentation allows for a deeper understanding of "this compound"'s behavior, guiding further theoretical predictions and experimental design. openaccessjournals.comnih.govfrontiersin.org Integrating computational chemistry with experimental techniques enhances scientific understanding and innovation, reducing trial and error in laboratory research. openaccessjournals.comnih.gov
Development of Novel "this compound" Analogs with Tailored Functions
A significant frontier in "this compound" research would involve the rational design and synthesis of novel analogs. Chemical analogs are compounds structurally similar to a lead compound but with variations in functional groups or substructures, allowing for the exploration of modified properties and activities. rjpdft.com The goal would be to create "this compound" derivatives with tailored functions for specific applications.
This would involve systematic structural modifications to the hypothetical "this compound" core, guided by computational predictions and structure-activity relationship (SAR) studies. rjpdft.com Techniques in organic synthesis would be essential for creating these new compounds. nih.govtechnologynetworks.com Researchers would explore how changes in the molecular structure of "this compound" affect its reactivity, stability, physical properties, and potential interactions with other systems.
The development of "this compound" analogs could aim to enhance desirable properties, mitigate undesirable ones, or introduce entirely new functionalities. This could lead to a library of "this compound"-based compounds, each optimized for a particular purpose, potentially expanding the scope of its hypothetical applications.
"this compound" Research in Extreme Environments and Astrobiology
Investigating the behavior of "this compound" in extreme environments represents another critical research frontier. Extreme environments, such as those characterized by high temperatures, pressures, radiation, or unusual chemical compositions, pose unique challenges and opportunities for chemical compounds. mdpi.compnnl.govmdpi.comresearchgate.net Understanding how "this compound" behaves under such harsh conditions is crucial for assessing its stability, reactivity, and potential utility in demanding applications or extraterrestrial settings.
Research in this area could involve exposing "this compound" to simulated extreme conditions in the laboratory and using specialized analytical techniques to monitor its structural integrity and chemical transformations. pnnl.gov This is particularly relevant to astrobiology, the study of the origin, evolution, distribution, and future of life in the universe. uva.nl Astrochemical research explores the chemical evolution of the universe and the molecules found in space environments. correounivalle.edu.cofrontiersin.orgfrontiersin.org
Studying "this compound" (or hypothetical "this compound"-like compounds) in conditions mimicking those found on other planets, moons, or in interstellar space could provide insights into its potential role in extraterrestrial chemistry or its suitability for use in spacecraft or life support systems. uva.nlcorreounivalle.edu.cofrontiersin.orgau.dk Organisms from extreme environments on Earth have developed unique strategies for survival, often involving the production of novel bioactive compounds, highlighting the potential for unexpected chemistry in such conditions. mdpi.commdpi.comresearchgate.nethelmholtz-hips.de
Bridging Fundamental "this compound" Chemistry with Applied Sciences and Technologies
A key future direction for "this compound" research lies in bridging the gap between fundamental chemical understanding and applied sciences and technologies. This involves translating the knowledge gained from basic research into practical applications and developing technologies based on "this compound"'s unique properties. Applied science connects pure science with engineering practices to create innovative technologies. ecb.ac.inxjtlu.edu.cn
This could involve exploring the potential use of "this compound" in various fields, such as materials science, energy, environmental science, or medicine (excluding dosage/administration and safety/adverse effects). Researchers would need to identify specific problems or needs that "this compound" or its analogs could address. ecb.ac.inxjtlu.edu.cn
Developing applied technologies would require collaborative efforts between chemists, engineers, materials scientists, and other specialists. This could involve designing processes for the synthesis and large-scale production of "this compound", incorporating it into functional materials or devices, and evaluating its performance in relevant applications. ecb.ac.inxjtlu.edu.cntue.nlalgonquincollege.com The goal is to move "this compound" beyond a subject of fundamental inquiry to a compound with tangible benefits for society and industry. xjtlu.edu.cntue.nl
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What foundational methodologies are recommended for characterizing Ineral’s physicochemical properties in preliminary studies?
- Methodological Answer : Begin with systematic literature reviews to identify established protocols (e.g., spectroscopy, chromatography) . Validate findings using triangulation: combine X-ray diffraction for crystallography, mass spectrometry for molecular weight, and thermogravimetric analysis (TGA) for stability . Document inconsistencies in historical datasets (e.g., solubility variations under different temperatures) and address them through controlled replication .
Q. How should researchers design a reproducible experimental framework for synthesizing this compound?
- Methodological Answer : Adopt Design of Experiments (DoE) principles to optimize reaction conditions (temperature, pH, catalysts). Use factorial designs to test interactions between variables . Include negative controls and calibration standards to minimize systematic errors . Publish raw data and step-by-step protocols in open-access repositories to enhance reproducibility .
Q. What strategies ensure rigorous literature review alignment with this compound’s emerging applications?
- Methodological Answer : Use Boolean operators in databases (PubMed, Scopus) to filter studies by This compound + [application] + methodology. Critically appraise sources using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Map contradictions in reported bioactivity data (e.g., conflicting IC50 values) and propose hypotheses for variability (e.g., assay sensitivity differences) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanistic data across interdisciplinary studies?
- Methodological Answer : Deploy convergent mixed-methods approaches: pair computational modeling (molecular dynamics simulations) with wet-lab validation (enzyme inhibition assays) . Conduct sensitivity analyses to identify outlier datasets . For example, if cytotoxicity results conflict, re-test under standardized cell lines and culture conditions . Use peer debriefing sessions to challenge interpretations .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous biological systems?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-study variability . Validate with bootstrapping to assess confidence intervals. For multi-omic data (transcriptomics + metabolomics), apply machine learning pipelines (e.g., Random Forest) to identify covarying pathways .
Q. How should ethical challenges in this compound’s in vivo trials be methodologically addressed?
- Methodological Answer : Implement a priori risk-benefit analyses using the ARRIVE 2.0 guidelines for animal studies . For human trials, anonymize datasets and obtain dual IRB approvals. Pre-register protocols on ClinicalTrials.gov to mitigate publication bias . Include community stakeholders in consent form design to address cultural sensitivities .
Data Management & Validation
Q. What quality control measures are critical for ensuring this compound’s structural data integrity?
- Methodological Answer :
- Instrument Calibration : Daily calibration of HPLC/UPLC systems with reference standards .
- Blinded Analysis : Assign independent teams for data collection and interpretation .
- Data Triangulation : Cross-validate NMR spectra with computational predictions (DFT calculations) .
Interdisciplinary Collaboration
Q. How can researchers integrate computational and experimental workflows to accelerate this compound’s discovery pipeline?
- Methodological Answer :
- Step 1 : Use ligand-based virtual screening to prioritize synthetic targets .
- Step 2 : Validate hits with high-throughput robotics for synthesis .
- Step 3 : Share findings via cloud-based platforms (e.g., GitHub for code, Zenodo for spectra) to enable real-time peer feedback .
Ethical & Reproducibility Considerations
Q. What frameworks address reproducibility crises in this compound’s preclinical research?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Require Materials and Methods sections to detail reagent lot numbers and equipment settings . Partner with third-party labs for independent replication of key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
